5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine
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Overview
Description
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of benzimidazo[2,1-a]phthalazine-5-carboxylic acid.
Reduction: Formation of this compound-2-amine.
Substitution: Formation of 5-(4-nitrophenyl)benzimidazo[2,1-a]phthalazine.
Scientific Research Applications
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways, leading to the suppression of tumor growth and proliferation . The compound may also interact with DNA, causing disruption of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)benzimidazo[2,1-a]phthalazine
- 5-(4-Bromophenyl)benzimidazo[2,1-a]phthalazine
- 5-(4-Fluorophenyl)benzimidazo[2,1-a]phthalazine
Uniqueness
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom increases the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C20H12ClN3 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20-22-17-7-3-4-8-18(17)24(20)23-19/h1-12H |
InChI Key |
YLEWYAMOZWCHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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